An In-Depth Technical Guide to 2,4-Dimethylisoindoline-1,3-dione: Structure, Properties, and Applications
An In-Depth Technical Guide to 2,4-Dimethylisoindoline-1,3-dione: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This guide focuses on a specific derivative, 2,4-dimethylisoindoline-1,3-dione, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications in research and drug development. As a Senior Application Scientist, this document aims to synthesize technical accuracy with practical insights to empower researchers in their scientific endeavors.
I. Core Molecular Structure and Properties
2,4-Dimethylisoindoline-1,3-dione is a derivative of phthalimide, characterized by the presence of two methyl groups, one attached to the nitrogen atom of the imide ring and the other to the aromatic ring at position 4.
Chemical Structure:
Caption: Chemical structure of 2,4-dimethylisoindoline-1,3-dione.
This structure imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity. The N-methylation prevents the formation of hydrogen bonds at the imide nitrogen, a feature that can significantly alter its interaction with biological targets compared to unsubstituted or N-H phthalimides.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is crucial for designing experiments, formulating delivery systems, and interpreting biological data.
| Property | Value | Source |
| IUPAC Name | 2,4-dimethylisoindoline-1,3-dione | [2] |
| CAS Number | 83844-42-2 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Melting Point | Not experimentally determined for this specific compound. The closely related N-methylphthalimide has a melting point of 133-134 °C, which can serve as an estimate. | [3] |
| Boiling Point | Not available. | |
| Solubility | Phthalimides are generally slightly soluble in water but show good solubility in many organic solvents.[4][5] The acidic nature of the imide moiety in unsubstituted phthalimide contributes to its solubility in polar solvents through hydrogen bonding.[1] While N-methylation in 2,4-dimethylisoindoline-1,3-dione removes this hydrogen bond donor capability, the overall polarity of the molecule suggests solubility in moderately polar to nonpolar organic solvents. Experimental determination in solvents such as DMSO, DMF, chloroform, and ethyl acetate is recommended for specific applications. |
II. Synthesis of 2,4-Dimethylisoindoline-1,3-dione: A Step-by-Step Protocol
The synthesis of N-substituted phthalimides is a well-established chemical transformation. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of 2,4-dimethylisoindoline-1,3-dione, adapted from general procedures for cyclic imide formation.[6][7]
Reaction Scheme
Caption: Synthetic workflow for 2,4-dimethylisoindoline-1,3-dione.
Experimental Protocol
Materials:
-
3-Methylphthalic anhydride
-
Methylamine (40% solution in water)
-
Glacial acetic acid
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylphthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: While stirring, add a 40% aqueous solution of methylamine (1.1 to 1.2 equivalents) dropwise to the suspension. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Pour the reaction mixture into a beaker of cold distilled water to precipitate the product fully. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2,4-dimethylisoindoline-1,3-dione as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst. It facilitates the initial formation of the phthalamic acid intermediate and promotes the subsequent dehydrative cyclization to the imide.
-
Reflux Conditions: The elevated temperature is necessary to drive the dehydration and ring-closure step of the reaction, ensuring a high conversion to the desired product.
-
Aqueous Methylamine: While an anhydrous amine could be used, the aqueous solution is commercially available and generally effective for this transformation. The water is removed during the reflux in acetic acid.
-
Recrystallization: This is a critical step to remove impurities, such as unreacted starting materials and the intermediate phthalamic acid, resulting in a high-purity final product suitable for biological and analytical studies.
III. Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The protons on the substituted benzene ring will appear in this region. Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets, triplets, or multiplets).
-
N-Methyl Protons (δ ~3.0 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
C4-Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons (C=O) (δ ~165-170 ppm): The two equivalent carbonyl carbons of the imide ring are expected to resonate in this downfield region.[8]
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring will appear in this range. The carbons directly attached to the carbonyl groups and the methyl group will have distinct chemical shifts.
-
N-Methyl Carbon (δ ~25 ppm): The carbon of the methyl group attached to the nitrogen.
-
C4-Methyl Carbon (δ ~20 ppm): The carbon of the methyl group on the aromatic ring.
IV. Applications in Research and Drug Development
The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[10][11][12] While specific biological data for 2,4-dimethylisoindoline-1,3-dione is limited, its structural similarity to other biologically active phthalimides suggests potential applications in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of isoindoline-1,3-dione derivatives.[11][12][13][14] These compounds have been shown to induce apoptosis and necrosis in various cancer cell lines, including leukemia and solid tumors.[10][13] The mechanism of action is often multifactorial, involving the inhibition of key enzymes or the modulation of signaling pathways critical for cancer cell survival and proliferation. The substitution pattern on the phthalimide core is a key determinant of anticancer efficacy. Therefore, 2,4-dimethylisoindoline-1,3-dione represents a valuable candidate for screening in anticancer drug discovery programs.
Other Potential Applications
The versatility of the phthalimide scaffold extends beyond oncology. Derivatives have been investigated for a range of other therapeutic effects, including:
-
Anti-inflammatory and Analgesic Activity
-
Antimicrobial and Antifungal Properties
-
Anticonvulsant Effects
The specific substitution pattern of 2,4-dimethylisoindoline-1,3-dione may confer novel or enhanced activity in any of these areas, making it a compound of interest for broader pharmacological screening.
V. Conclusion
2,4-Dimethylisoindoline-1,3-dione is a synthetically accessible derivative of the pharmacologically significant isoindoline-1,3-dione scaffold. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, a practical synthetic protocol, and a discussion of its potential applications. The insights provided herein are intended to facilitate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
VI. References
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Phthalimide. PubChem. National Center for Biotechnology Information. [Link]
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Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Sha'er, M. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. BioMed Research International, 2020, 8816964.
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Khatun, M., Islam, M. R., & Khan, M. A. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22965-22995.
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Al-Otaibi, J. S., El-Sayed, M. A. A., Al-Dosary, M. A., & El-Gamal, K. M. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(24), 5923.
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Demir, B., Yilmaz, I., & Kucukoglu, K. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12047–12056.
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13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]
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Singh, J., Singha, T., Naskar, A., Kundu, M., & Kumar, R. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. ResearchGate.
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Solubility of Phthalimide derivatives. ResearchGate. [Link]
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Phthalimide. Wikipedia. [Link]
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Al-Mokhanam, A. A., & Al-Zahrani, S. M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 643-655.
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Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
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2-methyl-isoindole-1,3-dione. ChemSynthesis. [Link]
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Table 6 The observed (in DMSO) and predicted 1 H and 13 C NMR isotropic... ResearchGate. [Link]
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Process for making cyclic imides. Google Patents.
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Taiwo, F. O., Adekunle, A. S., & Ojo, O. E. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 194-201.
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nuclear magnetic resonance - spectroscopy. [Link]
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13C NMR Spectrum (1D, 400 MHz, H2O, simulated) (NP0000009). NP-MRD. [Link]
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2-Ethylisoindoline-1,3-dione. ResearchGate. [Link]
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Synthesis of isoindoline-1,3-diones. ResearchGate. [Link]
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Reported isoindoline-1,3-dione derivatives. ResearchGate. [Link]
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ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona. [Link]
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1H NMR, b1H NMR (D2O addition), and c13C NMR (in DMSO-d6) spectra of caffeine-H2SO4. ResearchGate. [Link]
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